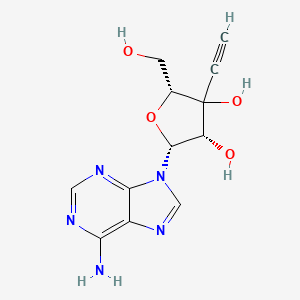
1'-Hydroxymidazolam-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Hydroxymidazolam-13C6 is a compound that is isotopically labeled with carbon-13. It is a derivative of 1’-Hydroxymidazolam, which is a primary active metabolite of Midazolam. Midazolam is a benzodiazepine used for its sedative, anxiolytic, and muscle relaxant properties. The isotopic labeling with carbon-13 makes 1’-Hydroxymidazolam-13C6 particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Hydroxymidazolam-13C6 involves the incorporation of carbon-13 into the molecular structure of 1’-Hydroxymidazolam. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of 1’-Hydroxymidazolam-13C6 requires advanced techniques to maintain high purity and isotopic enrichment. The process often involves multiple steps, including the synthesis of labeled precursors, followed by their incorporation into the final product. The production is carried out under stringent conditions to ensure the stability and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1’-Hydroxymidazolam-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dehydroxylated products .
Scientific Research Applications
1’-Hydroxymidazolam-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolic pathways of Midazolam.
Biology: Helps in understanding the biological effects and metabolism of Midazolam in various organisms.
Medicine: Utilized in pharmacokinetic studies to determine the distribution and elimination of Midazolam in the body.
Mechanism of Action
The mechanism of action of 1’-Hydroxymidazolam-13C6 is similar to that of Midazolam. It acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased neuronal inhibition, resulting in sedative and anxiolytic effects. The molecular targets include GABA receptors, and the pathways involved are primarily related to the modulation of synaptic transmission .
Comparison with Similar Compounds
1’-Hydroxymidazolam: The non-labeled version of the compound.
Midazolam: The parent compound from which 1’-Hydroxymidazolam is derived.
α-Hydroxy Midazolam: Another metabolite of Midazolam with similar properties.
Uniqueness: 1’-Hydroxymidazolam-13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in research applications. The labeling allows for precise tracking and quantification in metabolic studies, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C18H13ClFN3O |
|---|---|
Molecular Weight |
347.72 g/mol |
IUPAC Name |
[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methanol |
InChI |
InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2/i5+1,6+1,7+1,11+1,14+1,16+1 |
InChI Key |
QHSMEGADRFZVNE-GLCRKPPFSA-N |
Isomeric SMILES |
C1C2=CN=C(N2[13C]3=[13C]([13CH]=[13C]([13CH]=[13CH]3)Cl)C(=N1)C4=CC=CC=C4F)CO |
Canonical SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



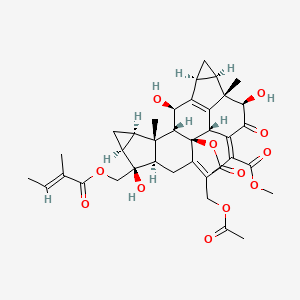
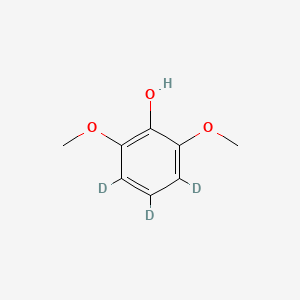


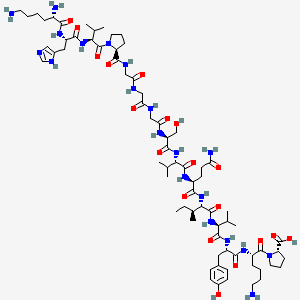
![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/structure/B12390429.png)
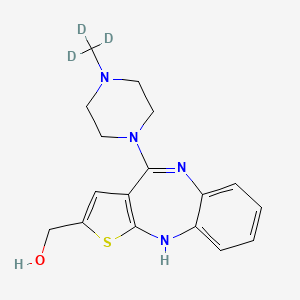
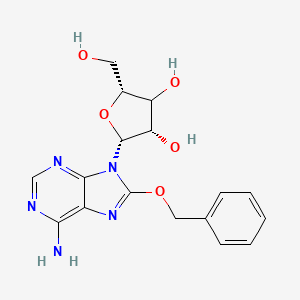

![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)

![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)
